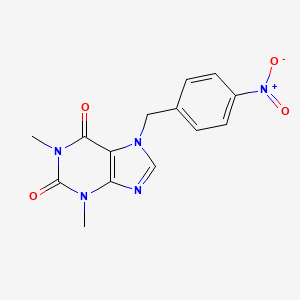
1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as NBMPR, is a purine analog that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the 1960s and has since been used as a research tool in various fields, including pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is a potent inhibitor of the equilibrative nucleoside transporter (ENT) family, which is responsible for the transport of nucleosides and nucleoside analogs across cell membranes. It binds to the ENTs with high affinity and prevents the uptake of nucleosides and nucleoside analogs into cells. This inhibition leads to the accumulation of these compounds outside the cell, which can then be used to study their effects on cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione depend on the specific cellular processes being studied. It has been used to study the effects of nucleoside analogs on DNA replication, as well as the role of nucleoside transporters in drug resistance. It has also been used to study the transport of nucleosides across the blood-brain barrier and the effects of nucleoside analogs on brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and specificity for the ENT family of transporters. This allows for the selective inhibition of nucleoside transporters without affecting other cellular processes. However, one limitation of using 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is its potential toxicity to cells at high concentrations. Careful titration of the compound is necessary to avoid cell death.
Zukünftige Richtungen
There are several future directions for research involving 1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new nucleoside analogs that can be used in cancer chemotherapy. Another area of interest is the study of the role of nucleoside transporters in drug resistance and the development of new drugs that can overcome this resistance. Finally, the study of the transport of nucleosides across the blood-brain barrier and the effects of nucleoside analogs on brain function is an area of growing interest.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione has been widely used as a research tool in various fields, including pharmacology, biochemistry, and molecular biology. It has been used to study the transport of nucleosides and nucleoside analogs across cell membranes, as well as the mechanisms of action of various drugs. It has also been used to study the regulation of nucleoside transporters and their role in drug resistance.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-16-12-11(13(20)17(2)14(16)21)18(8-15-12)7-9-3-5-10(6-4-9)19(22)23/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLFMAVWWVUBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6253386 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
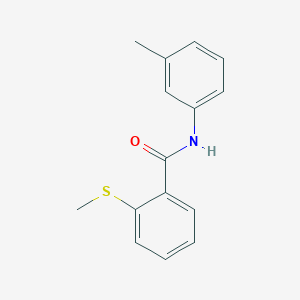
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
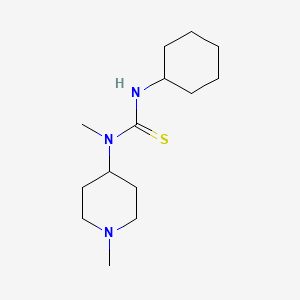
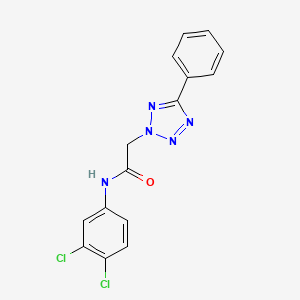
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)
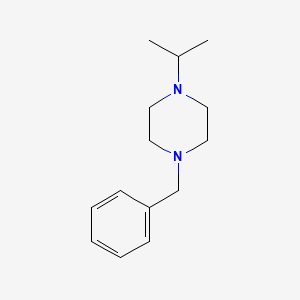
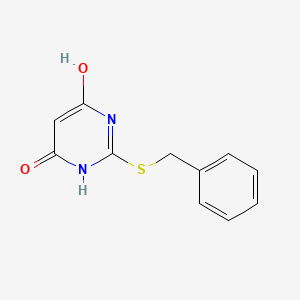
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)